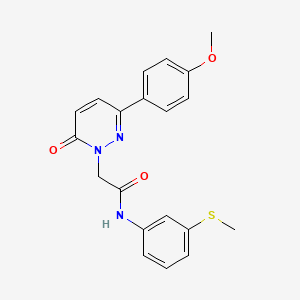

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-26-16-8-6-14(7-9-16)18-10-11-20(25)23(22-18)13-19(24)21-15-4-3-5-17(12-15)27-2/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFZQIZFINRDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and methylthiophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Functional Groups : The methoxy and methylthio groups are introduced via electrophilic aromatic substitution reactions or nucleophilic substitutions.

- Final Acetamide Formation : The acetamide moiety is added through acylation reactions.

Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Anticancer Activity

Recent studies have focused on the cytotoxic effects of similar pyridazine derivatives against various cancer cell lines. For instance, compounds with structural similarities have shown selective inhibition of cancer cell proliferation, with IC50 values indicating effective potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Huh7 | 2.3 |

| Compound B | MCF7 | 7.5 |

| Compound C | HCT116 | 8.5 |

These values suggest that modifications to the pyridazine structure can enhance anticancer efficacy, potentially through mechanisms involving cell cycle arrest and apoptosis induction.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate for further research in medicinal chemistry:

- Drug Development : Its potential as an anti-cancer agent warrants exploration in drug formulation and development.

- Biochemical Probes : The compound may serve as a biochemical probe to study specific biological processes or pathways.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Isoxazole Derivatives : Research demonstrated that derivatives containing isoxazole rings exhibited significant anticancer properties, with modifications leading to enhanced activity against liver cancer cells.

- Cytotoxicity Studies : Studies utilizing the Sulforhodamine B (SRB) assay revealed that certain derivatives induced G0/G1 phase arrest in cancer cells, correlating with decreased levels of Cyclin-dependent kinase 4 (CDK4).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core may inhibit certain enzymes, while the methoxyphenyl and methylthiophenyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues vary primarily in substituent groups on the pyridazinone core and acetamide side chain. Key comparisons include:

| Compound Name | Core Substituent | Acetamide Substituent | Key Properties |

|---|---|---|---|

| 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide | 4-Methoxyphenyl | 3-(Methylthio)phenyl | Enhanced solubility (methoxy) + lipophilicity (methylthio) |

| 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide | 4-Chlorophenyl | 4-Methoxyphenyl | Chlorine’s electron-withdrawing effects may increase target binding affinity. |

| 2-(3-(2-Fluoro-4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-butylphenyl)acetamide | 2-Fluoro-4-methoxyphenyl | 4-Butylphenyl | Fluorine enhances metabolic stability; butyl group increases hydrophobicity. |

| N-(6-Methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide | 4-(Methylsulfanyl)phenyl | 6-Methoxypyridin-3-yl | Dual sulfur and methoxy groups may synergize antitumor activity. |

Physicochemical and Pharmacokinetic Properties

- Solubility: Methoxy groups improve aqueous solubility, whereas methylthio and halogen substituents increase logP values. For example, ethyl 2-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino exhibits higher solubility than chlorinated analogues due to its ethoxy group .

- Metabolic Stability : Sulfur atoms in methylthio groups may slow oxidative metabolism, extending half-life compared to methoxy or hydroxyl analogues .

- Binding Affinity : Chlorine and nitro groups enhance electrostatic interactions with target enzymes (e.g., kinase ATP-binding pockets), while methoxy groups favor hydrogen bonding .

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 393.44 g/mol. The structure consists of a pyridazinone ring, a methoxyphenyl group, and a methylthio-substituted phenyl acetamide moiety.

Structural Representation

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H23N3O4 |

| Molecular Weight | 393.44 g/mol |

| CAS Number | 922973-80-6 |

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been tested against various cancer cell lines, demonstrating notable cytotoxicity. For instance, in a study evaluating its effect on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Key Findings:

- Cytotoxicity: The compound showed IC50 values lower than 10 µM against several cancer types.

- Mechanism of Action: The compound induces apoptosis and disrupts cell cycle progression at the G2/M phase in cancer cells .

Enzyme Inhibition

The compound is also studied for its potential as an enzyme inhibitor, particularly targeting telomerase. Telomerase plays a crucial role in cancer cell immortality, making it an attractive target for therapeutic intervention.

Inhibitory Activity:

- Telomerase Inhibition: Some derivatives of similar structures have shown IC50 values < 1 µM, indicating strong inhibitory potential .

- Structure-Activity Relationship (SAR): The presence of methoxy groups on the phenyl ring significantly enhances the inhibitory activity against telomerase .

Antioxidant Properties

The antioxidant activity of the compound has also been investigated. Using the DPPH radical scavenging method, it was found to exhibit antioxidant properties comparable to well-known antioxidants such as ascorbic acid .

Study 1: Anticancer Efficacy

In a study conducted by Zhang et al., the compound was evaluated for its anticancer efficacy using various human cancer cell lines. The results indicated that it significantly reduced cell viability in glioblastoma cells while having a lesser effect on other types of cancer cells.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | < 5 |

| MDA-MB-231 (Breast) | > 10 |

| A549 (Lung) | < 15 |

Study 2: Telomerase Inhibition

Another study focused on the telomerase inhibitory activity of compounds related to this structure showed that modifications involving methoxy groups enhanced the inhibition significantly.

Table 2: Telomerase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| Compound A33 | < 1 |

| Staurosporine | 6.41 |

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or via Buchwald-Hartwig coupling for aryl group introduction .

- Step 2 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to link the pyridazinone moiety to the 3-(methylthio)phenyl group .

- Critical Parameters :

- Solvent choice (e.g., ethanol, DMF) and temperature control (60–80°C for cyclization; room temperature for coupling) .

- Catalysts (e.g., p-toluenesulfonic acid for cyclization) .

- Purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl at C3, methylthiophenyl at N-acetamide) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling and experimental design?

- Key Properties :

| Property | Value/Range | Experimental Relevance |

|---|---|---|

| Solubility | DMSO, DMF > water | Stock solution preparation for assays |

| Stability | Stable at -20°C (dry) | Long-term storage conditions |

| LogP | ~3.5 (predicted) | Membrane permeability for in vitro studies |

Advanced Research Questions

Q. How can computational chemistry approaches optimize synthesis and predict bioactivity?

- Methodological Answer :

- Reaction Path Searching : Density Functional Theory (DFT) calculations to model transition states and identify energetically favorable pathways (e.g., cyclization barriers) .

- Quantum Mechanical/Molecular Mechanical (QM/MM) : Predict regioselectivity in pyridazinone functionalization .

- Molecular Docking : Virtual screening against targets (e.g., COX-2, kinases) to prioritize derivatives for synthesis .

Q. What strategies address contradictions in reported biological activities across studies?

- Methodological Answer :

- Dose-Response Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies in potency .

- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to validate hypothesized targets .

Q. How are structure-activity relationships (SAR) established for pyridazinone-acetamide derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) or acetamide groups (e.g., methylthio vs. nitro) .

- Biological Assays : Test against panels (e.g., NCI-60 cancer cells, antimicrobial strains) to correlate substituents with activity .

- 3D-QSAR Modeling : CoMFA/CoMSIA to map steric/electronic requirements for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.